molecular formula C38H32N2 B3029340 BCzVB CAS No. 62608-15-5

BCzVB

Cat. No. B3029340
CAS RN: 62608-15-5
M. Wt: 516.7 g/mol
InChI Key: JQXNAJZMEBHUMC-XPWSMXQVSA-N
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Description

BCzVB, or 1,4-Bis[2-(3-N-ethylcarbazoryl)-vinyl]benzene, is a blue-emitting material used for full-color displays . It can be used as a blue emitter for a double emitting layer in white organic light-emitting diodes (WOLEDs) .


Physical And Chemical Properties Analysis

BCzVB is a white crystal powder with a molecular weight of 516.67 . It has a density of 1.11 g/cm3 . The UV absorption peaks are at 372 and 388 nm, and the photoluminescence (PL) peaks are at 441 and 462 nm .

Scientific Research Applications

These applications highlight BCzVB’s versatility and potential impact across various scientific and technological domains. Researchers continue to explore its properties and optimize its performance for practical use in cutting-edge devices and systems . If you need further details or have additional questions, feel free to ask! 😊

Mechanism of Action

Target of Action

BCzVB is primarily used in the field of Organic Light-Emitting Diodes (OLEDs) . Its primary targets are the electron and hole transport layers within the OLED structure .

Mode of Action

BCzVB, as a blue dopant , interacts with its targets by injecting electrons and holes into the emissive layer of the OLED . This interaction leads to the formation of excitons , which are responsible for light emission when they decay .

Biochemical Pathways

In the context of OLEDs, the term “biochemical pathways” is replaced by electronic processes . The injected electrons and holes recombine in the emissive layer to form excitons . The decay of these excitons results in the emission of light, which is the fundamental process in OLED operation .

Pharmacokinetics

In the OLED context, the term “pharmacokinetics” refers to the transport and distribution of charges within the device. BCzVB exhibits excellent charge transport properties, which contribute to its high performance as a blue dopant .

Result of Action

The primary result of BCzVB’s action is the emission of blue light . This makes it an essential component in full-color displays and white OLEDs .

Action Environment

The performance of BCzVB can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound . Moreover, the operating conditions of the OLED, such as the applied voltage and the device temperature, can also impact the efficiency and lifespan of the device .

properties

IUPAC Name

9-ethyl-3-[(E)-2-[4-[(E)-2-(9-ethylcarbazol-3-yl)ethenyl]phenyl]ethenyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H32N2/c1-3-39-35-11-7-5-9-31(35)33-25-29(21-23-37(33)39)19-17-27-13-15-28(16-14-27)18-20-30-22-24-38-34(26-30)32-10-6-8-12-36(32)40(38)4-2/h5-26H,3-4H2,1-2H3/b19-17+,20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXNAJZMEBHUMC-XPWSMXQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=CC3=CC=C(C=C3)C=CC4=CC5=C(C=C4)N(C6=CC=CC=C65)CC)C7=CC=CC=C71
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=CC=CC=C2C3=C1C=CC(=C3)/C=C/C4=CC=C(C=C4)/C=C/C5=CC6=C(N(C7=CC=CC=C67)CC)C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H32N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis[2-(9-ethylcarbazol-3-yl)vinyl]benzene

CAS RN

62608-15-5
Record name 1,4-Bis[2-(9-ethylcarbazol-3-yl)vinyl]benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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